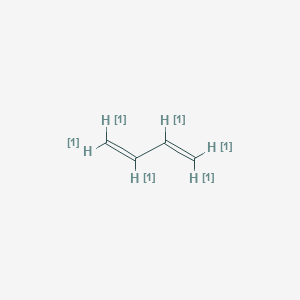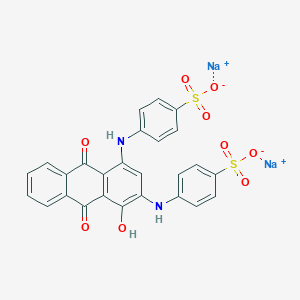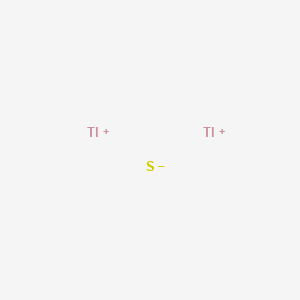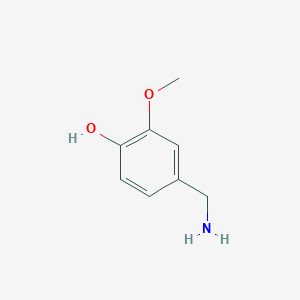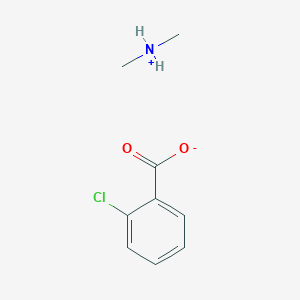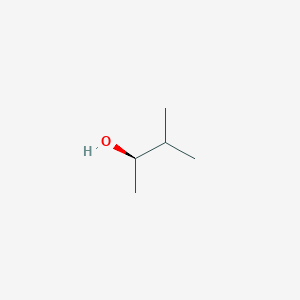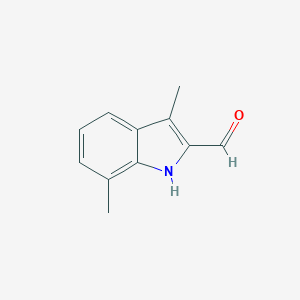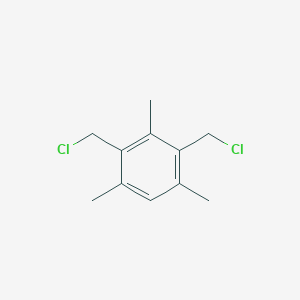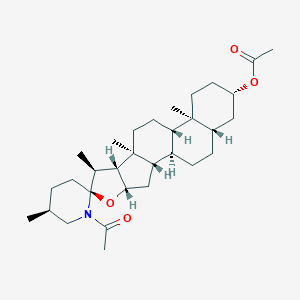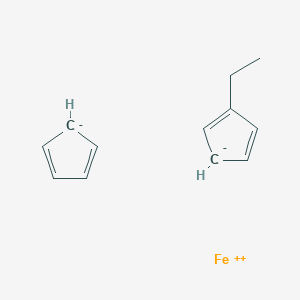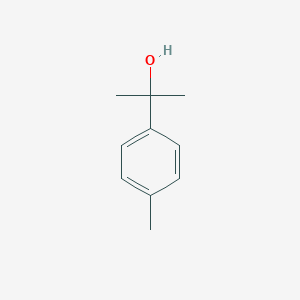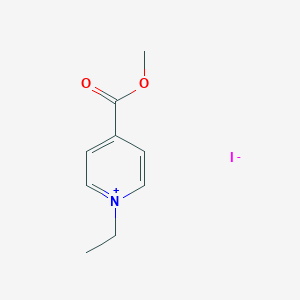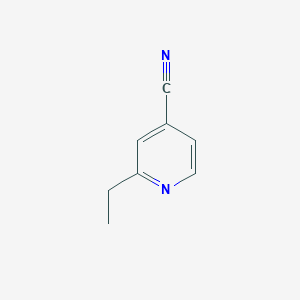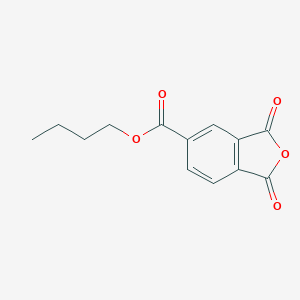
Butyl 1,3-dioxo-2-benzofuran-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 1,3-dioxo-2-benzofuran-5-carboxylate, also known as BDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDB is a benzofuran derivative that has been synthesized using various methods, including the Pechmann condensation reaction.
Mécanisme D'action
The mechanism of action of Butyl 1,3-dioxo-2-benzofuran-5-carboxylate is not fully understood. However, studies have shown that Butyl 1,3-dioxo-2-benzofuran-5-carboxylate inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been shown to exhibit low toxicity in various in vitro and in vivo studies. However, the long-term effects of Butyl 1,3-dioxo-2-benzofuran-5-carboxylate on human health are not fully understood. Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been shown to exhibit antioxidant properties, which may be beneficial in the treatment of various diseases, including cancer and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, Butyl 1,3-dioxo-2-benzofuran-5-carboxylate also has some limitations, including its limited solubility in water and its instability under certain conditions.
Orientations Futures
For the study of Butyl 1,3-dioxo-2-benzofuran-5-carboxylate include the development of Butyl 1,3-dioxo-2-benzofuran-5-carboxylate-based materials and polymers, the study of its mechanism of action, and further studies to determine its long-term effects on human health.
Méthodes De Synthèse
Butyl 1,3-dioxo-2-benzofuran-5-carboxylate can be synthesized using the Pechmann condensation reaction, which involves the reaction between salicylaldehyde and butanedione in the presence of a catalyst, such as sulfuric acid. The reaction results in the formation of Butyl 1,3-dioxo-2-benzofuran-5-carboxylate, which can be purified using various techniques, such as column chromatography.
Applications De Recherche Scientifique
Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has also been studied for its potential as an antifungal and antibacterial agent. In material science, Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, Butyl 1,3-dioxo-2-benzofuran-5-carboxylate has been used as a starting material for the synthesis of various compounds.
Propriétés
Numéro CAS |
1528-45-6 |
|---|---|
Nom du produit |
Butyl 1,3-dioxo-2-benzofuran-5-carboxylate |
Formule moléculaire |
C13H12O5 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
butyl 1,3-dioxo-2-benzofuran-5-carboxylate |
InChI |
InChI=1S/C13H12O5/c1-2-3-6-17-11(14)8-4-5-9-10(7-8)13(16)18-12(9)15/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
WHZZRBITVLHZEV-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
SMILES canonique |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
Synonymes |
4-Butyloxycarbonyl-1,2-benzenedicarboxylic anhydride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




